1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is a compound that features a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-nitro-1H-imidazol-1-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the ethanone backbone.
Nitration: Incorporation of the nitro group into the imidazole ring.
Imidazole Formation: Cyclization to form the imidazole ring.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antimicrobial properties.
Tinidazole: Used as an antiprotozoal and antibacterial agent.
Ornidazole: Another antimicrobial agent with a similar imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-cyclopropyl-2-(4-nitroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXVMWKDTRWTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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